

Sinoacutine: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sinoacutine*

Cat. No.: *B10789810*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinoacutine, a morphinan alkaloid primarily isolated from plants of the Sinomenium and Stephania genera, has garnered scientific interest for its diverse pharmacological activities. Also known as (-)-Salutaridine, this compound exhibits significant cytoprotective, anti-inflammatory, and vasorelaxant properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Sinoacutine**, details its known biological mechanisms, and outlines key experimental protocols for its isolation and evaluation. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Sinoacutine is a structurally complex alkaloid. Its core physical and chemical characteristics are summarized below, providing essential data for experimental design and computational modeling.

Table 1: General and Physicochemical Properties of Sinoacutine

Property	Value	Reference(s)
IUPAC Name	(9 α ,13 α)-5,6,8,14-Tetrahydro-4-hydroxy-3,6-dimethoxy-17-methylmorphinan-7-one	[1]
Synonyms	(-)-Salutaridine, Siacutine, Sinoacutin, L-Sinoacutine	[1][2]
CAS Number	4090-18-0	[2]
Molecular Formula	C ₁₉ H ₂₁ NO ₄	[2]
Molecular Weight	327.38 g/mol	[2]
Melting Point	198 °C	[2]
Boiling Point (Est.)	532.5 ± 50.0 °C at 760 mmHg	[2]
Density (Est.)	1.3 ± 0.1 g/cm ³	[2]
XLogP3 (Est.)	0.96	[2]
Polar Surface Area (PSA)	59 Å ²	[2]
UV λ max	241 nm	[1]

Table 2: Solubility of Sinoacutine

Solvent	Solubility	Reference(s)
Dimethylformamide (DMF)	10 mg/mL	[1]
Dimethyl sulfoxide (DMSO)	5 mg/mL (up to 65 mg/mL reported)	[1][3]
Ethanol	1 mg/mL	[1]
DMF:PBS (pH 7.2) (1:4)	0.2 mg/mL	[1]
Water (Est.)	13.03 mg/L at 25°C	[2]

Spectroscopic and Crystallographic Data

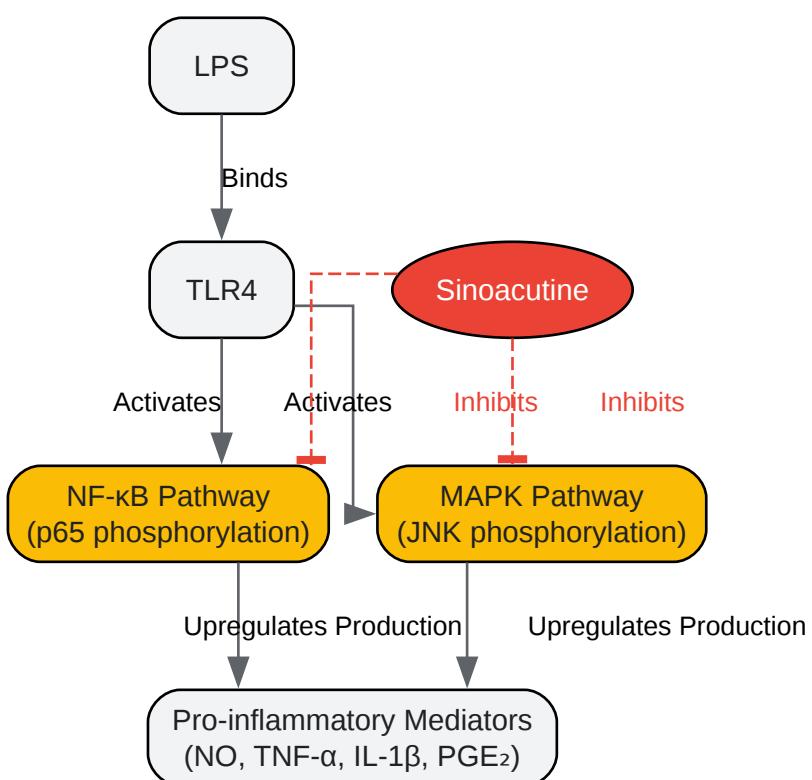
While detailed spectral peak assignments for **Sinoacutine** are not widely published, its structure has been confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Note for Researchers: The acquisition and full characterization of ¹H-NMR, ¹³C-NMR, and IR spectra are crucial steps for structure verification and quality control in any research involving **Sinoacutine**. A recent study analyzed the NMR and mass spectrum of **Sinoacutine**, confirming its structure as distinct from its isomer, Salutaridine.^[4]

Crystallographic Data

The crystal structure of **Sinoacutine** has been refined, providing insight into its three-dimensional conformation.

Table 3: Crystallographic Data Collection and Refinement Details


Parameter	Value / Description	Reference(s)
Crystal System	Orthorhombic	[5]
Crystal Appearance	Transparent brownish block	[5]
Diffractometer	Siemens P4	[5]
Radiation	Mo K α ($\lambda = 0.71073 \text{ \AA}$)	[5]
Refinement Programs	SHELXS-97, SHELXL-97, SHELXTL	[5]

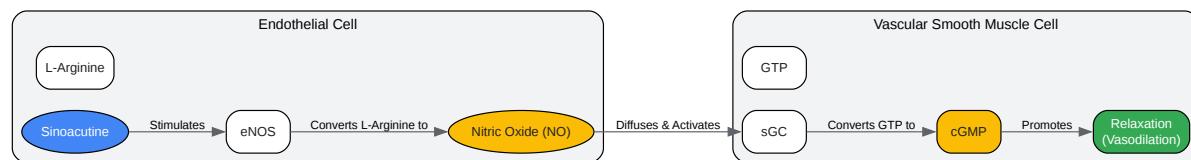
Biological Activity and Signaling Pathways

Sinoacutine demonstrates a range of biological effects, primarily centered on anti-inflammatory, cytoprotective, and vasorelaxant activities.

Anti-inflammatory Activity

Sinoacutine has been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophage models.[6] The mechanism involves the modulation of key inflammatory signaling pathways. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activates downstream pathways, including Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK). **Sinoacutine** intervenes by inhibiting the phosphorylation of p65 (a key component of the NF- κ B complex) and c-Jun N-terminal kinase (JNK), a member of the MAPK family.[6] This leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), and prostaglandin E2 (PGE₂).[6]

[Click to download full resolution via product page](#)


Figure 1: Anti-inflammatory signaling pathway of **Sinoacutine**.

Cytoprotective Activity

Sinoacutine exhibits protective effects against oxidative stress-induced cell injury. In studies using PC12 cells, **Sinoacutine** at concentrations of 1 and 10 μ M was shown to inhibit the decrease in cell viability caused by hydrogen peroxide (H₂O₂).[1][7]

Vasorelaxant Activity

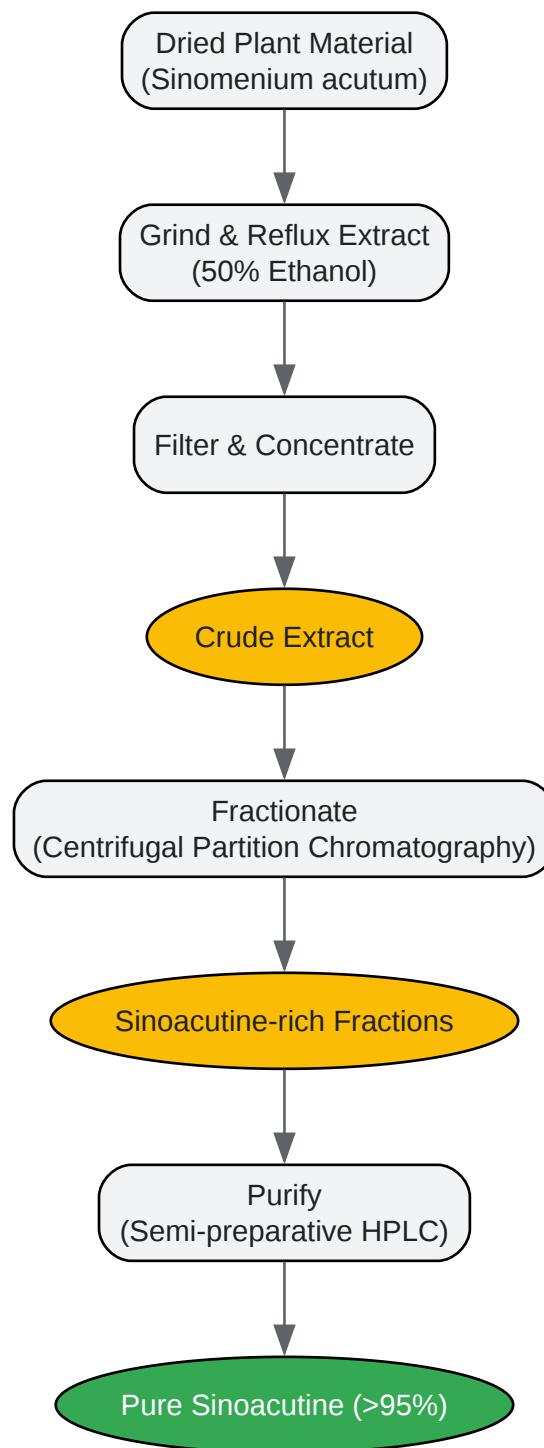
Sinoacutine induces the relaxation of pre-contracted vascular smooth muscle. It has been shown to relax isolated rat aortic rings with an IC_{50} value of 32.8 μM .^{[1][7]} While the precise mechanism for **Sinoacutine** has not been fully elucidated, the vasorelaxant effects of many plant-derived alkaloids are mediated through the endothelium-dependent Nitric Oxide/soluble Guanylate Cyclase/cyclic Guanosine Monophosphate (NO/sGC/cGMP) pathway. A putative mechanism involves **Sinoacutine** stimulating endothelial cells to produce NO, which then diffuses to vascular smooth muscle cells, activates sGC, increases cGMP levels, and ultimately leads to muscle relaxation and vasodilation.

[Click to download full resolution via product page](#)

Figure 2: Putative vasorelaxant mechanism of **Sinoacutine**.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of **Sinoacutine**, compiled from published literature.


Isolation and Purification of Sinoacutine

The following protocol describes a general method for isolating **Sinoacutine** from its natural source, *Sinomenium acutum*.

Methodology:

- Extraction:

- Grind dried plant material (e.g., stems of *S. acutum*) to a fine powder.
- Perform reflux extraction using 50% aqueous ethanol for 2 hours. Repeat the extraction process three times to ensure maximum yield.
- Combine the extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation (Centrifugal Partition Chromatography - CPC):
 - Prepare a two-phase solvent system suitable for alkaloid separation (e.g., n-butanol-acetonitrile-water, 10:2:8, v/v/v, containing 0.5% triethylamine).
 - Dissolve the crude extract in the solvent system and inject it into the CPC system.
 - Operate the CPC in a dual mode (ascending to descending) to achieve high-resolution separation of fractions.
 - Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing **Sinoacutine**.
- Final Purification (Semi-preparative HPLC):
 - Pool the **Sinoacutine**-rich fractions from the CPC.
 - Further purify the pooled fractions using a semi-preparative HPLC system equipped with a suitable column (e.g., C18).
 - Use an appropriate mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) to elute the target compound.
 - Collect the peak corresponding to **Sinoacutine** and verify its purity (>95%) by analytical HPLC and its identity by mass spectrometry and NMR.

[Click to download full resolution via product page](#)

Figure 3: General workflow for the isolation of **Sinoacutine**.

In Vitro Anti-inflammatory Assay

This protocol is based on the methodology used to evaluate the anti-inflammatory effects of **Sinoacuteine** on macrophages.[\[6\]](#)

Methodology:

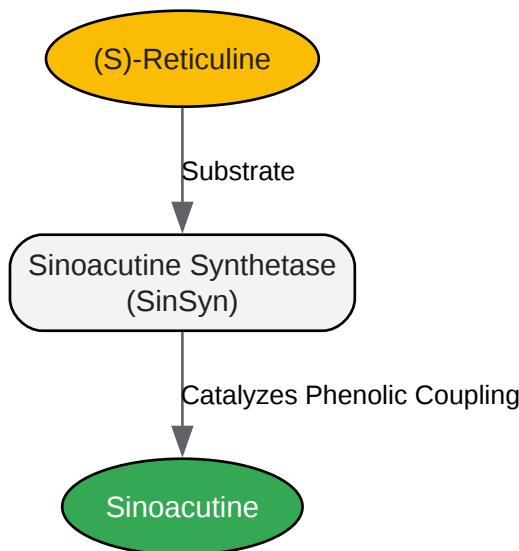
- Cell Culture:
 - Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Treatment:
 - Seed cells in appropriate plates (e.g., 96-well for viability/NO assay, 6-well for protein/RNA extraction).
 - Pre-treat the cells with various concentrations of **Sinoacuteine** (e.g., 25, 50 µg/mL) for 1-2 hours.
 - Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours). Include vehicle control and LPS-only control groups.
- Nitric Oxide (NO) Measurement (Griess Assay):
 - After incubation, collect the cell culture supernatant.
 - Mix the supernatant with Griess reagent and incubate at room temperature.
 - Measure the absorbance at ~540 nm. Quantify NO concentration using a sodium nitrite standard curve.
- Cytokine Measurement (ELISA):
 - Measure the concentrations of TNF-α, IL-1β, and PGE₂ in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.
- Gene Expression Analysis (qPCR):

- Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
- Synthesize cDNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., iNOS, COX-2) and a housekeeping gene (e.g., GAPDH).
- Protein Expression Analysis (Western Blot):
 - Lyse the cells and determine the total protein concentration.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies against target proteins (e.g., p-p65, p65, p-JNK, JNK).
 - Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Vasorelaxant Assay

This protocol outlines a standard method for assessing vasorelaxant activity using isolated rat aortic rings.[\[1\]](#)[\[7\]](#)

Methodology:


- Aortic Ring Preparation:
 - Humanely euthanize a Sprague-Dawley rat and carefully excise the thoracic aorta.
 - Place the aorta in Krebs-Henseleit (K-H) buffer and clean off adhering connective tissue.
 - Cut the aorta into rings approximately 2-3 mm in length.
- Experimental Setup:
 - Suspend the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

- Connect the rings to an isometric force transducer to record changes in tension.
- Allow the rings to equilibrate under a resting tension of ~1.5 g for at least 60 minutes, replacing the K-H buffer every 15-20 minutes.
- Contraction and Relaxation Measurement:
 - Induce a stable contraction in the aortic rings by adding a vasoconstrictor, such as Phenylephrine (PE, e.g., 1 μ M).
 - Once the contraction reaches a plateau, add **Sinoacutine** in a cumulative concentration-dependent manner (e.g., 10^{-8} M to 10^{-4} M).
 - Record the relaxation response at each concentration.
 - Express the relaxation as a percentage of the initial PE-induced contraction.
 - Calculate the IC_{50} value (the concentration of **Sinoacutine** required to produce 50% of the maximum relaxation).

Biosynthesis

Sinoacutine is a member of the morphinan class of benzylisoquinoline alkaloids. Recent research has clarified its biosynthetic pathway, distinguishing it from its isomer, salutaridine.

Sinoacutine is biosynthesized via the phenolic coupling of (S)-reticuline, a reaction catalyzed by the enzyme **Sinoacutine** synthetase (SinSyn).^[4] This is distinct from salutaridine, which is generated from (R)-reticuline.

[Click to download full resolution via product page](#)

Figure 4: Biosynthesis of Sinoacutine.

Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional scientific or medical advice. All laboratory work should be conducted in accordance with established safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Redirecting linkinghub.elsevier.com
- 4. Proposal for the classification of sinomenine alkaloids - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 5. rdswxb.hainanu.edu.cn [rdswxb.hainanu.edu.cn]

- 6. Sinoacutine inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sinoacutine inhibits inflammatory responses to attenuates acute lung injury by regulating NF-κB and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sinoacutine: A Technical Guide to its Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10789810#physical-and-chemical-properties-of-sinoacutine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com